BRN 3987057 is cataloged in chemical databases such as BenchChem and PubChem, where it is identified by its unique identifiers. The compound is primarily used in research settings, particularly in studies related to medicinal chemistry and drug development. Its classification as a chlorobenzoyl derivative positions it within a category of compounds that are often explored for their biological activity and therapeutic potential.
The synthesis of BRN 3987057 typically involves several key steps:
BRN 3987057 has a distinct molecular structure characterized by:
The canonical SMILES representation for BRN 3987057 is C1=CC=C(C=C1Cl)C(=O)N(C)C(=O)N. This notation indicates the presence of aromatic rings and functional groups that are significant in determining the compound's properties and reactivity.
BRN 3987057 can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for BRN 3987057 is primarily studied in relation to its pharmacological properties. It may interact with specific biological targets such as enzymes or receptors involved in metabolic pathways:
Research indicates that modifications to the molecular structure can enhance its efficacy or selectivity towards specific targets, making it a valuable compound in drug discovery.
BRN 3987057 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the identity and purity of BRN 3987057.
BRN 3987057 has potential applications across various scientific fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7